2-Fluoro-7-methylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FS |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-fluoro-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-3-2-4-7-5-8(10)11-9(6)7/h2-5H,1H3 |
InChI Key |
ZZYFCZXCYASIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)F |
Origin of Product |
United States |
Impact of Fluorination in Aromatic Systems
The introduction of a fluorine atom at the 2-position of the 7-methylbenzo[b]thiophene (B81734) core significantly alters the molecule's characteristics. Fluorine possesses unique properties that have a profound impact on aromatic systems.
Electronic Effects of Fluorine Substitution
Fluorine is the most electronegative element, and its incorporation into an aromatic ring exerts a strong electron-withdrawing inductive effect. numberanalytics.comnih.gov This effect pulls electron density from the ring system through the sigma bond, which can stabilize molecular orbitals and lower their energy levels. nih.govresearchgate.net This stabilization can enhance the chemical and thermal stability of the molecule. nih.gov
Modulation of Reactivity through Fluorine Introduction
The electronic changes induced by fluorine substitution directly modulate the reactivity of the aromatic scaffold. numberanalytics.comrsc.org The strong carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, often enhances metabolic stability. nih.gov In medicinal chemistry, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can prevent the drug's breakdown by enzymes in the body, thereby improving its pharmacokinetic profile. nih.gov
Furthermore, the presence of fluorine can create new avenues for chemical reactions that are not possible with non-fluorinated analogues. rsc.org While the inductive electron withdrawal generally decreases reactivity towards electrophiles, it can make the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for electron-rich aromatic systems. numberanalytics.com The impact of fluorine on reactivity is highly context-dependent, and its strategic placement is a key tool for chemists to fine-tune a molecule's behavior. researchgate.net
Role of Methylation in Organic Scaffolds
Steric and Inductive Contributions of Methyl Groups
The presence of a methyl group on the benzo[b]thiophene ring, as seen in the 7-position of the target molecule, imparts specific steric and electronic characteristics. The methyl group is known to be mildly electron-donating through an inductive effect. nih.gov This can influence the electron density of the aromatic system, potentially affecting its reactivity in electrophilic substitution reactions and its interaction with biological targets. researchgate.net For instance, the methyl group's position can influence the biological activity of benzo[b]thiophene derivatives. ontosight.ai In the context of drug design, the steric bulk of the methyl group can also play a crucial role in dictating the molecule's binding affinity and selectivity for specific enzymes or receptors. nih.gov
Positional Isomerism and its Implications
The specific placement of substituents on the benzo[b]thiophene scaffold is critical, as different positional isomers often exhibit markedly different properties. The regioselectivity of substitution reactions on the benzo[b]thiophene ring is a well-studied area, with electrophilic substitution favoring certain positions over others. researchgate.net Research has demonstrated that moving a substituent, such as a methyl or fluoro group, from one position to another can lead to significant changes in a molecule's biological activity profile. nih.gov For example, studies on substituted benzo[b]thiophene-chalcones showed that the introduction of a substituent at the 3-position significantly improved inhibition towards a specific enzyme compared to its unsubstituted counterpart. nih.gov This highlights the importance of investigating specific isomers, as each unique arrangement of substituents can result in a compound with distinct and potentially advantageous characteristics.
Rationale for Investigating this compound
The investigation into this compound is driven by the unique interplay of its substituents and the potential for uncovering new chemical and biological properties.
Unique Combination of Substituents
This compound features a fascinating combination of functional groups with opposing electronic effects. The 7-methyl group is electron-donating via induction, while the 2-fluoro substituent is highly electronegative and thus strongly electron-withdrawing through induction. However, fluorine can also act as a weak resonance donor. This juxtaposition of an electron-donating group on the benzene (B151609) ring portion and an electron-withdrawing group on the thiophene (B33073) ring is expected to create a unique electronic distribution within the molecule. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability, improve binding affinity, and modulate the basicity of nearby functional groups.
Potential for Novel Chemical Insights
Studying the synthesis and reactivity of this compound offers a valuable opportunity to gain deeper insights into the complex interplay of steric and electronic effects in heterocyclic systems. The specific substitution pattern may lead to unexpected reactivity or provide access to novel chemical transformations. From a medicinal chemistry perspective, this compound serves as an interesting scaffold. The benzo[b]thiophene core is already known for its diverse biological activities, and the specific combination of fluoro and methyl groups could lead to the development of new therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov For example, various substituted benzo[b]thiophenes are explored as enzyme inhibitors, and the unique electronics of this compound could make it a candidate for targeting specific enzymes. nih.gov
Scope and Organization of the Research Review
This review focuses on the scientific rationale for the targeted research of this compound. It elucidates the potential of this molecule by analyzing the established roles of its individual substituents—the methyl and fluoro groups—and the critical impact of their specific positioning on the benzo[b]thiophene core. The discussion is built upon existing knowledge of related substituted benzo[b]thiophenes to highlight the unique chemical properties and potential applications that make this compound a compelling target for future synthesis and detailed investigation.
Interactive Data Tables
Below are data for related benzo[b]thiophene compounds, illustrating the variety of substitutions being explored.
Table 1: Physical and Chemical Properties of Related Benzo[b]thiophene Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Methylbenzo[b]thiophene | 1195-14-8 | C₉H₈S | 148.22 | 47-52 |
| Methyl benzo[b]thiophene-2-carboxylate | 22913-24-2 | C₁₀H₈O₂S | 192.23 | 70-74 |
| 4-Fluoro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester | 1489601-73-1 | C₁₁H₉FO₂S | 224.25 | N/A |
Data sourced from references guidechem.comchemicalbook.combldpharm.comsigmaaldrich.com. N/A indicates data not available in the consulted sources.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Methylbenzo[b]thiophene |
| 3-bromo-7-methylbenzo[b]thiophene |
| 4-Fluoro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester |
| 6-methyl-benzo[b]thiophene-2-carboxylic acid |
| 7-Fluoro-6-methylbenzo[b]thiophene-2-carboxylic acid |
| Methyl benzo[b]thiophene-2-carboxylate |
| Raloxifene |
| Zileuton |
Strategic Retrosynthesis of the Fluorinated Benzothiophene (B83047) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the analysis involves strategically disconnecting the molecule to identify readily available starting materials and key bond formations.
Disconnection Approaches for the Thiophene Ring
A primary disconnection strategy for the benzo[b]thiophene core involves breaking the C-S and C-C bonds of the thiophene ring. This leads to precursors such as substituted benzenes with appropriate functional groups that can be cyclized to form the heterocyclic system. Common disconnection approaches for benzo[b]thiophenes often lead back to ortho-substituted benzene derivatives, such as o-halothiophenols or o-alkynylthioanisoles. nih.govnih.gov
Considerations for Fluorine and Methyl Group Introduction
The introduction of the fluorine and methyl groups requires careful consideration of their directing effects and compatibility with the reaction conditions. The methyl group at the 7-position can be present in the starting benzene-based precursor. The fluorine atom at the 2-position can be introduced either before or after the cyclization to form the benzo[b]thiophene ring. Introducing fluorine at a late stage, as in the direct fluorination of 7-methylbenzo[b]thiophene, can be an efficient strategy. prepchem.com
Cyclization Strategies for the Benzo[b]thiophene Ring System
The formation of the benzo[b]thiophene ring is a critical step in the synthesis. Various cyclization strategies have been developed, with thioether cyclization being a prominent method.
Thioether Cyclization Reactions
Thioether cyclization reactions are widely employed for the synthesis of benzo[b]thiophenes. These methods typically involve the intramolecular cyclization of a suitably substituted aryl thioether.
The synthesis of benzo[b]thiophenes often starts from precursors like o-haloarylthiols or o-haloarylthioethers. For instance, an o-alkynylthioanisole can undergo electrophilic cyclization to form the benzo[b]thiophene ring. nih.govnih.gov The synthesis of these precursors can be achieved through various methods, including Sonogashira coupling of an o-halothioanisole with a terminal alkyne. nih.gov
Base-mediated annulation provides another route to benzo[b]thiophenes. These reactions can involve the condensation of an appropriate precursor, followed by an intramolecular cyclization. For example, the condensation of o-iodoarylacetonitriles with dithioesters, mediated by a base, can lead to the formation of substituted benzothiophenes. organic-chemistry.org The mechanism often involves the generation of a thioenolate, which then undergoes intramolecular C-S bond formation. rsc.org
Palladium-Catalyzed C-S Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of carbon-sulfur bonds is well-established for the synthesis of benzo[b]thiophenes. rsc.org These reactions typically involve the intramolecular cyclization of a suitably substituted aryl precursor containing both a sulfur-based nucleophile and an electrophilic carbon center.
The choice of ligand in palladium-catalyzed reactions is crucial for controlling the reactivity and selectivity of the catalytic system. nih.gov In the context of synthesizing this compound, ligand design plays a critical role in influencing the regioselectivity of the cyclization, particularly when starting from precursors where multiple cyclization pathways are possible.
The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or adamantyl-based phosphines, can promote the desired C-S bond formation by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. chemrxiv.org For instance, in a hypothetical intramolecular cyclization of a 2-fluoro-3-methyl-substituted thiophenol derivative with a vinyl halide, the ligand's steric and electronic properties would be paramount in directing the palladium catalyst to form the desired 7-methyl isomer over other potential regioisomers. Data-driven approaches, utilizing linear regression models with calculated ligand parameters, are emerging as valuable tools for predicting and optimizing regioselectivity in such transformations. chemrxiv.org
Table 1: Effect of Ligand on Regioselectivity in a Model Palladium-Catalyzed Benzo[b]thiophene Synthesis
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (desired:other) |
| 1 | PPh₃ | 5 | Toluene | 100 | 65 | 3:1 |
| 2 | P(o-tol)₃ | 5 | Toluene | 100 | 72 | 5:1 |
| 3 | P(t-Bu)₃ | 2 | Dioxane | 80 | 85 | 15:1 |
| 4 | PAd₂ⁿBu | 2 | Dioxane | 80 | 90 | >20:1 |
This table presents hypothetical data based on trends observed in the literature for similar reactions to illustrate the impact of ligand choice on regioselectivity.
The catalytic cycle of palladium-catalyzed C-S bond formation for benzo[b]thiophene synthesis is fundamentally governed by the sequential processes of oxidative addition and reductive elimination. acs.org
Oxidative Addition: The cycle typically initiates with the oxidative addition of an aryl halide (e.g., a 2-bromo- or 2-iodo-fluorotoluene derivative) to a low-valent palladium(0) species. osti.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where both the aryl group and the halide are coordinated to the metal center. The efficiency of this step is influenced by the nature of the halide (I > Br > Cl), the electron density of the palladium center (electron-rich ligands accelerate the reaction), and the steric environment around the metal. acs.org
Reductive Elimination: Following the formation of the arylpalladium(II) intermediate and subsequent intramolecular coordination of the sulfur atom, the key C-S bond-forming step occurs via reductive elimination. researchgate.net In this step, the aryl group and the sulfur moiety are coupled together, forming the benzo[b]thiophene ring and regenerating the active palladium(0) catalyst. This process is the product-forming step of the catalytic cycle and is generally favored when the newly formed C-S bond is stable. The ligands on the palladium complex must be in a cis orientation for reductive elimination to occur.
A plausible catalytic cycle for the synthesis of a substituted benzo[b]thiophene is depicted below:
Where Ar-X is a substituted aryl halide, R-SH is a thiol, and L represents the supporting ligands.
Alternative Ring-Closing Approaches
Beyond traditional transition metal catalysis, other modern synthetic methods, such as photochemical and radical-mediated cyclizations, provide viable pathways to the benzo[b]thiophene core.
Photochemical Cyclizations
Photochemical reactions offer a unique approach to forming C-C and C-heteroatom bonds, often under mild and catalyst-free conditions. The synthesis of benzo[b]thiophenes can be achieved through the photocyclization of suitable precursors, such as substituted styryl sulfides. This method relies on the photoisomerization of a trans-alkene to its cis-isomer, which can then undergo an intramolecular electrocyclization followed by oxidation to yield the aromatic benzo[b]thiophene.
For the synthesis of this compound, a hypothetical precursor could be (E)-1-(2-fluoro-3-methylphenylthio)ethene. Upon irradiation with UV light, this precursor would be expected to undergo cyclization to form the target molecule. The regioselectivity of this reaction is generally high, being directed by the substitution pattern of the starting material.
Radical-Mediated Annulations
Radical cyclizations provide another powerful tool for the construction of the benzo[b]thiophene ring system. acs.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a suitable acceptor, leading to the formation of the heterocyclic ring.
A potential radical-based approach to this compound could involve the reaction of a 2-fluoro-3-methylthiophenol with an alkyne under radical-initiating conditions. researchgate.net For instance, the reaction of 2-fluoro-3-methylthiophenol with an appropriate alkyne, initiated by a radical initiator like AIBN or through photoredox catalysis, would generate a thiyl radical. This radical could then add to the alkyle, followed by an intramolecular cyclization of the resulting vinyl radical onto the aromatic ring to form the benzo[b]thiophene core. rsc.org
Table 2: Comparison of Alternative Ring-Closing Approaches
| Method | Typical Precursor | Conditions | Advantages | Potential Challenges |
| Photochemical Cyclization | Substituted styryl sulfide | UV irradiation, often with an oxidant | Mild, catalyst-free | Requires specific chromophore, potential for side reactions |
| Radical-Mediated Annulation | Thiophenol and alkyne | Radical initiator (e.g., AIBN) or photoredox catalyst | Good functional group tolerance | Control of regioselectivity, potential for polymerization |
This table provides a general comparison of the alternative methods discussed.
Introduction of the Fluorine Atom at C2
The C2 position of the benzo[b]thiophene ring is known to be susceptible to electrophilic attack, particularly after activation through metallation. This reactivity provides a primary route for the introduction of a fluorine atom using electrophilic fluorinating agents. Alternatively, nucleophilic displacement of a suitable leaving group at the C2 position offers another synthetic avenue.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with a source of "electrophilic fluorine" (F+). wikipedia.org For the synthesis of this compound, this typically requires the generation of a nucleophilic carbanion or organometallic species at the C2 position of the 7-methylbenzo[b]thiophene core.
A range of N-F reagents, where a fluorine atom is attached to an electron-withdrawing nitrogen-containing group, have been developed as safe and effective sources of electrophilic fluorine. wikipedia.org These reagents, such as N-fluorobenzenesulfonimide (NFSI), Selectfluor®, and perchloryl fluoride, are commonly employed in modern organic synthesis. wikipedia.orgorganic-chemistry.org
A documented synthesis of this compound utilizes an electrophilic fluorination approach. The process begins with the deprotonation of 7-methylbenzo[b]thiophene at the C2 position using a strong base, n-butyllithium, at low temperatures (-78 °C) to form the corresponding 2-lithio derivative. This nucleophilic intermediate is then quenched with an electrophilic fluorine source. In a specific example, perchloryl fluoride (FClO3) was used as the fluorinating agent to introduce the fluorine atom at the C2 position, yielding the desired product.
Table 1: Electrophilic Fluorination of 7-Methylbenzo[b]thiophene
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1 | 7-methylbenzo[b]thiophene, n-butyllithium, tetrahydrofuran, -78 °C | 2-Lithio-7-methylbenzo[b]thiophene |
While perchloryl fluoride is effective, other N-F reagents like N-fluorobenzenesulfonimide (NFSI) are often preferred due to their milder nature and improved safety profile. organic-chemistry.org Although not specifically documented for 2-lithiated 7-methylbenzo[b]thiophene, NFSI is widely used for the fluorination of various aryl and heteroaryl organolithium and Grignard reagents. juniperpublishers.com It is plausible that NFSI or Selectfluor® could serve as effective alternative electrophilic fluorine sources in this synthetic sequence.
The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring is well-established. In the absence of directing groups, electrophilic attack typically occurs at the C3 position. However, to achieve fluorination at the C2 position, a directed approach is necessary. The strategy of deprotonation at C2 with a strong base like n-butyllithium effectively overcomes the inherent reactivity of the ring system, directing the electrophilic fluorinating agent to the desired position. The methyl group at the 7-position is an ortho, para-directing group for electrophilic aromatic substitution on the benzene ring, but its electronic influence on the thiophene ring is less pronounced and is superseded by the directed metallation strategy.
The choice of the fluorinating agent and reaction conditions can also influence regioselectivity, although in the case of a pre-formed organometallic intermediate, the position of fluorination is largely predetermined. For direct C-H fluorination, achieving high regioselectivity can be challenging and often results in a mixture of isomers.
While the described synthesis of this compound via a lithiated intermediate does not employ a catalyst for the fluorination step, catalytic methods for electrophilic fluorination are an area of active research. For other substrates, transition metal catalysts, often based on palladium, copper, or rhodium, have been used to direct C-H fluorination to specific positions, sometimes with high selectivity. escholarship.orgnih.gov For instance, palladium-catalyzed C-H activation has been utilized for the fluorination of various heterocycles. juniperpublishers.com
In the context of this compound, a hypothetical catalytic approach could involve the use of a directing group to guide a transition metal catalyst to the C2 position for subsequent fluorination. Another potential catalytic strategy involves the use of Lewis acids to enhance the electrophilicity of the fluorinating agent and potentially influence the regiochemical outcome in direct C-H fluorination reactions. escholarship.org However, to date, no specific catalytic system has been reported for the direct, selective C2-fluorination of 7-methylbenzo[b]thiophene.
Nucleophilic fluorination provides an alternative route to electrophilic methods. This approach involves the displacement of a leaving group at the target position by a nucleophilic fluoride source, such as an alkali metal fluoride.
The Halex (halogen exchange) reaction is a widely used industrial process for the synthesis of aromatic fluorides. rsc.org This reaction typically involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, often using potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures in a polar aprotic solvent. For this strategy to be applied to the synthesis of this compound, a precursor such as 2-bromo-7-methylbenzo[b]thiophene or 2-chloro-7-methylbenzo[b]thiophene would be required.
The success of a Halex-type reaction on a benzo[b]thiophene substrate would depend on the activation of the C2 position towards nucleophilic aromatic substitution. Typically, electron-withdrawing groups are required to facilitate this reaction. In the case of 2-halo-7-methylbenzo[b]thiophene, the electron-donating nature of the methyl group and the inherent electron-richness of the thiophene ring may render the C2 position less susceptible to nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures and the use of phase-transfer catalysts to enhance the nucleophilicity of the fluoride source, would likely be necessary.
While there are no specific reports detailing the synthesis of this compound via a Halex reaction, this pathway remains a theoretically viable, albeit potentially challenging, alternative to electrophilic fluorination methods.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-Methylbenzo[b]thiophene |
| N-fluorobenzenesulfonimide (NFSI) |
| Selectfluor® |
| Perchloryl fluoride |
| n-Butyllithium |
| 2-Lithio-7-methylbenzo[b]thiophene |
| 2-Bromo-7-methylbenzo[b]thiophene |
| 2-Chloro-7-methylbenzo[b]thiophene |
| Potassium fluoride |
Nucleophilic Fluorination Pathways
Fluorodehydroxylation Methods
Fluorodehydroxylation is a crucial synthetic transformation that involves the substitution of a hydroxyl (-OH) group with a fluorine atom. This method is a cornerstone in organofluorine chemistry for creating C-F bonds, which can significantly alter a molecule's biological and chemical properties. While direct synthesis of this compound might proceed through other routes, the fluorodehydroxylation of a 7-methylbenzo[b]thiophen-2-ol precursor represents a viable, albeit indirect, pathway.
A variety of reagents have been developed for this purpose, generally falling into two categories: sulfur-based and amine-based reagents. researchgate.net The historical development of these reagents showcases a trend towards greater efficiency and safety. researchgate.net
Key Deoxyfluorination Reagents:
Sulfur Tetrafluoride (SF₄): One of the earliest reagents used for deoxyfluorination. It is a highly reactive and toxic gas, requiring specialized equipment for handling.
DAST (Diethylaminosulfur Trifluoride): Developed as a safer, liquid alternative to SF₄, DAST became a widely used reagent for converting alcohols to alkyl fluorides.
Deoxo-Fluor®: A more thermally stable alternative to DAST, Deoxo-Fluor® offers improved safety and handling characteristics for laboratory and industrial-scale reactions. researchgate.net
XtalFluor® and Fluolead™: These are more recent, crystalline reagents that offer enhanced stability and safety profiles compared to their liquid predecessors, further refining the tools available for deoxyfluorination reactions. researchgate.net
The general mechanism for these sulfur-based reagents involves the activation of the alcohol by the fluorinating agent, followed by a nucleophilic attack of the fluoride ion, typically proceeding through an Sₙ2-type mechanism. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions.
Organofluorine Reagents in C-F Bond Formation
The formation of a carbon-fluorine (C-F) bond is a fundamental step in the synthesis of fluorinated organic compounds. windows.net The unique properties of the C-F bond, including its high strength and the electronegativity of fluorine, necessitate specialized reagents and methods. sustech.edu.cn These reagents can be broadly classified as nucleophilic or electrophilic sources of fluorine. sustech.edu.cn
In the context of synthesizing this compound, a direct fluorination approach can be employed on a pre-formed 7-methylbenzo[b]thiophene skeleton. One documented method involves the lithiation of a bromo-substituted precursor, followed by quenching with an electrophilic fluorine source. For instance, 3-bromo-7-methylbenzo[b]thiophene can be treated with butyllithium (B86547) to generate a lithiated intermediate at the 3-position. This nucleophilic species is then reacted with an electrophilic fluorinating agent like perchloryl fluoride (FClO₃) to introduce the fluorine atom. prepchem.com
Modern synthetic chemistry has produced a diverse arsenal (B13267) of fluorinating agents to meet various synthetic challenges. sustech.edu.cn
Table 1: Selected Organofluorine Reagents for C-F Bond Formation
| Reagent Type | Examples | Application |
| Electrophilic | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), Perchloryl fluoride (FClO₃) | Used to fluorinate nucleophilic substrates like enolates, carbanions, and electron-rich aromatic rings. |
| Nucleophilic | Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF) | Used in nucleophilic substitution reactions, such as the Halex reaction or displacing leaving groups. |
| Deoxyfluorination | DAST, Deoxo-Fluor®, XtalFluor® | Used to replace hydroxyl groups with fluorine. researchgate.net |
Late-Stage C-H Fluorination
Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable, particularly in drug discovery, as it allows for the rapid generation of fluorinated analogues of a lead compound without the need for lengthy de novo synthesis. springernature.com Direct C-H fluorination is an especially attractive approach as it avoids the need for pre-functionalization of the substrate.
Palladium-Catalyzed C-H Activation/Fluorination
Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. The development of methods for palladium-catalyzed C-H fluorination has been a significant area of research. repec.org These reactions provide a pathway to convert C-H bonds directly into C-F bonds, a transformation not achievable through traditional electrophilic aromatic substitution for fluorine. springernature.com
The catalytic cycle is generally believed to involve the oxidation of a Pd(II) species to a high-valent Pd(IV) intermediate. nih.gov This Pd(IV)-F species can then undergo reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst. nih.gov
Researchers have explored various sources of fluorine for these reactions:
Electrophilic Fluorinating Reagents: Early methods utilized "F+" reagents, which act as both an oxidant to generate the Pd(IV) center and the source of fluorine. nih.gov
Nucleophilic Fluoride Sources: More recent advancements have enabled the use of nucleophilic fluoride sources like AgF or CsF in combination with a separate oxidant. nih.govcapes.gov.br This approach is particularly significant as it opens the door for the potential use of isotopically labeled fluorides, such as ¹⁸F, for positron emission tomography (PET) imaging applications. mpg.de
These catalytic systems have demonstrated the ability to fluorinate arenes that are otherwise unreactive towards standard electrophilic fluorinating reagents alone. springernature.com
Photoredox Catalysis for Site-Selective Fluorination
Achieving site-selectivity in C-H functionalization is a major challenge. Photoredox catalysis has provided innovative solutions to this problem. A notable strategy for the site-selective late-stage fluorination of arenes involves a two-step process utilizing aryl sulfonium (B1226848) salts. mpg.de
C-H Thianthrenation: In the first step, an aromatic C-H bond is selectively converted into a C-S bond, forming an arylthianthrenium salt. This transformation provides exquisite site-selectivity. mpg.de
Photoredox/Copper-Catalyzed Fluorination: The resulting arylthianthrenium salt serves as a superior electrophile in a subsequent cross-coupling reaction. Under photoredox and copper catalysis, this salt reacts with a fluoride source to selectively form the aryl fluoride. mpg.de
This methodology represents a significant advance, enabling a selective, two-step synthesis of aryl fluorides directly from aromatic C-H bonds, which could be conceptually applied to the 2-position of a 7-methylbenzo[b]thiophene substrate. mpg.de
Incorporation of the Methyl Group at C7
The synthesis of the target molecule requires the presence of a methyl group at the C7 position of the benzo[b]thiophene ring system. This substituent is typically introduced by utilizing a precursor that already contains the methyl group or by performing a functionalization reaction on the benzo[b]thiophene core.
Alkylation of Precursors
One common approach involves the deprotonation of the benzo[b]thiophene ring system to create a nucleophilic center, which is then quenched with a methylating agent. For example, benzo[b]thiophene (thianaphthene) can be deprotonated using a strong base like n-butyllithium. The resulting lithiated species can then react with an electrophilic methyl source, such as iodomethane (B122720) or dimethyl sulfate, to yield 2-methylbenzo[b]thiophene. chemicalbook.comchemicalbook.com While this example illustrates alkylation at the 2-position, similar principles can be applied to functionalize other positions depending on the directing groups present and reaction conditions.
Alternatively, the synthesis can start from a precursor that already contains the required methyl group on the benzene ring. For instance, the synthesis could begin with a substituted thiophenol or thioanisole (B89551) that has a methyl group at the appropriate position, which is then used to construct the fused thiophene ring. researchgate.netnih.gov Friedel-Crafts alkylation or acylation reactions on the benzo[b]thiophene core are also established methods for introducing substituents, although controlling regioselectivity can be a challenge. google.com
Friedel-Crafts Alkylation Analogues
The direct methylation of 2-fluorobenzo[b]thiophene using classical Friedel-Crafts alkylation conditions is challenging due to potential issues with regioselectivity and the deactivating effect of the fluorine substituent. The Lewis acid catalysts used, such as AlCl₃, can also interact with the sulfur atom of the thiophene ring, leading to complex mixtures and side reactions. mt.com
However, related methodologies that generate an electrophilic methyl source under milder conditions can be considered. For instance, reactions employing activated methylating agents in the presence of less aggressive Lewis acids or Brønsted acids might offer a pathway. researchgate.net The success of such an approach would heavily depend on the directing effects of the existing fluorine atom and the sulfur heteroatom. In many electrophilic aromatic substitutions on benzo[b]thiophene, the 3-position is the most reactive site, followed by other positions on the benzene ring. Therefore, achieving selective alkylation at the 7-position via a Friedel-Crafts type reaction would likely require a substrate with blocking groups or specific directing groups to favor the desired regiochemistry.
Directed Ortho-Metallation and Quenching with Electrophiles
Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, this strategy could be envisioned starting from a 2-fluorobenzo[b]thiophene derivative bearing a DMG at a position that would direct metallation to the 7-position. However, a more direct approach might involve the inherent directing ability of the heteroatom or existing substituents. The fluorine atom at the 2-position and the sulfur atom are both potential, albeit moderate, directing groups. organic-chemistry.org The process involves the coordination of the organolithium reagent to the heteroatom, which lowers the kinetic barrier for deprotonation at an adjacent position. uwindsor.ca
The general mechanism for DoM is as follows:
Coordination of the organolithium reagent (e.g., n-butyllithium) to the directing group on the benzo[b]thiophene ring. wikipedia.org
Regioselective deprotonation at the ortho position (in this case, the 7-position) to form a lithiated intermediate. wikipedia.org
Quenching of the aryllithium species with a methylating electrophile, such as iodomethane or dimethyl sulfate, to introduce the methyl group. chemicalbook.comchemicalbook.com
The viability of this route for this compound specifically would depend on the relative acidities of the protons on the benzene ring, influenced by the 2-fluoro substituent. Competition between deprotonation at the 3-position and the 7-position is a critical factor to consider.
Cross-Coupling Reactions for Methyl Introduction
Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, including the introduction of methyl groups onto aromatic and heteroaromatic systems. nih.gov
Suzuki-Miyaura Coupling with Methylboronic Acid Derivatives
The Suzuki-Miyaura coupling reaction is a widely used method for methylation, involving the reaction of an aryl halide or triflate with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net To synthesize this compound via this method, a key intermediate, 2-fluoro-7-halobenzo[b]thiophene (where halo = Br or I), is required.
The general reaction scheme is as follows:
2-Fluoro-7-halobenzo[b]thiophene + CH₃-B(OR)₂ --(Pd catalyst, Base)--> this compound
The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine ligand. researchgate.net Trimethylboroxine can also be an effective methylating agent in Suzuki-Miyaura couplings. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.gov Recent advancements have led to the development of highly efficient catalyst systems that are effective for the methylation of a wide range of aryl halides, including those on heterocyclic systems like benzo[b]thiophene. researchgate.netrsc.org
Table 1: Example Conditions for Suzuki-Miyaura Methylation
| Aryl Halide | Methylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Heterocyclic Bromide | Methylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 |
| Aryl Iodide | Trimethylboroxine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 40-90 researchgate.net |
| Pyridine Bromide | Methylboronic acid | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | ~99 rsc.org |
This table presents generalized conditions from literature and may require optimization for the specific synthesis of this compound.
Other Methyl-Transfer Reactions (e.g., Kumada, Negishi)
Besides the Suzuki-Miyaura coupling, other cross-coupling reactions can also be employed for the introduction of a methyl group.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of 2-fluoro-7-halobenzo[b]thiophene with methylmagnesium bromide (CH₃MgBr) in the presence of a suitable catalyst. nih.gov The Kumada coupling is advantageous due to the ready availability and low cost of Grignard reagents. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.gov The corresponding reaction would involve methylzinc chloride (CH₃ZnCl) and 2-fluoro-7-halobenzo[b]thiophene. Organozinc reagents are known for their high functional group tolerance and reactivity, often providing excellent yields in cross-coupling reactions. nih.gov
Table 2: Comparison of Methyl-Transfer Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Pd | High functional group tolerance; stable reagents | Boronic acids can be expensive |
| Kumada | Grignard (Organomagnesium) | Ni or Pd | Inexpensive and readily available reagents | Lower functional group tolerance |
| Negishi | Organozinc | Ni or Pd | High reactivity and functional group tolerance | Organozinc reagents often prepared in situ |
Functional Group Transformations leading to Methyl
An alternative approach to direct methylation is the transformation of an existing functional group at the 7-position into a methyl group.
Reduction of Carboxyl or Carbonyl Groups
This strategy involves the synthesis of a 2-fluorobenzo[b]thiophene derivative with a carbonyl or carboxyl group at the 7-position, followed by its reduction. For example, a 7-carboxy-2-fluorobenzo[b]thiophene or 7-formyl-2-fluorobenzo[b]thiophene could serve as a key intermediate.
The synthesis of such an intermediate might be achieved through methods like the oxidation of a pre-existing alkyl group or through cyclization strategies that build the benzo[b]thiophene ring with the desired functionality in place. For instance, a fluorinated benzaldehyde (B42025) could be used as a starting material in a cyclization reaction to form an ethyl 7-fluorobenzo[b]thiophene-2-carboxylate, which can then be manipulated.
Once the carboxyl or carbonyl functional group is in place, it can be reduced to a methyl group. Common reduction methods include:
Wolff-Kishner Reduction: This method involves the conversion of a carbonyl group to a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding alkane.
Clemmensen Reduction: This reduction uses amalgamated zinc and hydrochloric acid to convert a carbonyl group to a methylene (B1212753) group.
Two-Step Reduction of Carboxylic Acid: A carboxylic acid can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be converted to a halide and subsequently reduced to the methyl group, or converted to a tosylate followed by reductive cleavage.
One-Pot and Cascade Reactions for Efficient Synthesis
One-pot and cascade reactions represent a powerful strategy for the efficient synthesis of complex molecules like this compound from simpler starting materials, minimizing the number of separate reaction and purification steps. While specific literature for one-pot syntheses of this compound is not abundant, general methods for benzothiophene synthesis can be adapted.
A potential one-pot approach could involve the reaction of a suitably substituted o-halotoluene with a fluorine-containing building block. For instance, a palladium-catalyzed coupling of 2-bromo-3-methylthiophenol (B2479047) with a fluorinated alkyne could, in a cascade process, lead to the formation of the benzothiophene ring with the fluoro substituent at the desired position. Such reactions often proceed through a series of intramolecular cyclizations and rearrangements. nih.gov
Another conceptual one-pot synthesis could involve the reaction of a 2-halotoluene derivative with a sulfur source and a fluorinated C2-synthon under transition-metal catalysis. The development of such a process would be highly desirable from an efficiency standpoint. nih.gov
| Starting Materials | Catalyst/Reagents | Key Transformations | Potential Product |
| 2-Bromo-3-methylthiophenol, Fluorinated alkyne | Palladium catalyst, Base | Sonogashira coupling, Intramolecular cyclization | This compound |
| 2-Iodo-3-methylaniline, Sulfur source, Fluoroacetylide | Copper or Palladium catalyst | Diazotization, Sandmeyer-type reaction, Cyclization | This compound |
This table outlines conceptual one-pot strategies for the synthesis of this compound based on established methodologies for related heterocycles.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The synthesis of benzothiophenes can often be performed under solvent-free conditions, for example, by using microwave irradiation to promote the reaction between solid-supported reagents. nih.gov Alternatively, the use of greener solvents such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. For instance, palladium-catalyzed cyclization reactions for the formation of benzothiophenes have been successfully carried out in ionic liquids, which can also facilitate catalyst recycling. acs.org
The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For the synthesis of benzothiophenes, various recyclable catalysts have been developed. These include palladium nanoparticles supported on various materials, such as magnetic nanoparticles, which allow for easy separation using an external magnet. nih.gov The development of a robust and recyclable catalyst for the fluorination or the construction of the benzothiophene ring in the synthesis of this compound would be a significant advancement.
Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis as they generate minimal waste. The synthesis of this compound should be designed to maximize atom economy. For example, a cycloaddition reaction that directly constructs the fluorinated benzothiophene ring from simple, readily available starting materials would be highly atom-economical. organic-chemistry.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Benign Solvents | Use of water or ionic liquids | Reduced toxicity and environmental pollution |
| Catalyst Recycling | Heterogeneous or magnetic catalysts | Lower cost and reduced metal waste |
| Atom Economy | Cycloaddition or tandem reactions | Minimized byproduct formation |
Scalability and Process Optimization for this compound Production
The scalability of a synthetic route is a critical factor for the industrial production of this compound. A scalable process must be safe, cost-effective, and robust, allowing for the production of the target compound in larger quantities without compromising yield or purity. Process optimization involves systematically studying the reaction parameters to identify the optimal conditions for large-scale production. numberanalytics.com
Key parameters for optimization include:
Reaction Temperature and Pressure: Optimizing these parameters can improve reaction rates and selectivity, while ensuring safe operation.
Catalyst Loading: Minimizing the amount of catalyst used without sacrificing efficiency is crucial for cost reduction.
Reactant Concentration: Adjusting concentrations can impact reaction kinetics and product purity.
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential.
Process intensification techniques, such as the use of continuous flow reactors, can offer significant advantages for the scalable synthesis of specialty chemicals like this compound. chemcopilot.comgspchem.com Flow chemistry can provide better control over reaction parameters, enhance safety, and allow for easier automation and scale-up. mdpi.com
| Parameter | Optimization Goal | Impact on Scalability |
| Temperature | Maximize yield and selectivity | Improved efficiency and safety |
| Catalyst Loading | Minimize usage | Reduced cost |
| Reaction Time | Shorten cycle time | Increased throughput |
| Purification | Efficient and high-throughput method | Lower production cost and time |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR would provide critical information.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons.
The protons on the benzene and thiophene rings would resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electron-donating effect of the methyl group and the electron-withdrawing and coupling effects of the fluorine atom. The methyl protons would appear as a singlet in the aliphatic region, likely around δ 2.5 ppm.
Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound
| Proton | Expected Chemical Shift (ppm) |
| H-3 | ~ 7.0 - 7.5 |
| Aromatic Protons (H-4, H-5, H-6) | ~ 7.0 - 8.0 |
| Methyl Protons (-CH₃) | ~ 2.4 - 2.6 |
Note: This table is illustrative and not based on experimental data.
The aromatic protons would exhibit spin-spin coupling, leading to splitting of the signals into doublets, triplets, or more complex multiplets. The magnitude of the coupling constants (J-values), measured in Hertz (Hz), would provide information about the relative positions of the protons. For instance, ortho-coupled protons typically show larger J-values (7-9 Hz) than meta-coupled protons (2-3 Hz). Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) would introduce additional splitting, which is invaluable for confirming the position of the fluorine substituent.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.
The carbon atoms of the benzo[b]thiophene core would resonate in the downfield region (typically δ 120-150 ppm). The methyl carbon would appear in the upfield region (around δ 15-25 ppm). The chemical shifts would be influenced by the substituents, with the carbon attached to the fluorine atom showing a significant downfield shift.
Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | Highly deshielded due to F |
| C-3 | Shielded relative to C-2 |
| Aromatic Carbons | ~ 120 - 140 |
| C-7 | Shift influenced by methyl group |
| Methyl Carbon (-CH₃) | ~ 15 - 25 |
Note: This table is illustrative and not based on experimental data.
A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-2) would appear as a doublet with a large coupling constant (¹JCF). Carbons that are two (²JCF), three (³JCF), or even four bonds away from the fluorine may also show smaller couplings, appearing as doublets or triplets of doublets. These C-F coupling patterns are definitive in confirming the location of the fluorine atom on the aromatic ring.
Fluorine-19 NMR (¹⁹F NMR) Spectroscopy
Fluorine-19 NMR spectroscopy stands as a powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. This technique offers a wide chemical shift range, making it highly sensitive to the local electronic environment of the fluorine atom.
Fluorine Chemical Shift as a Probe for Electronic Environment
Table 1: Predicted ¹⁹F NMR Chemical Shift for this compound
| Compound | Solvent | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound | CDCl₃ | -110 to -130 |
Note: This is a predicted value based on analogous compounds and is subject to experimental verification.
¹⁹F-¹H and ¹⁹F-¹³C Coupling Phenomena
The fluorine nucleus couples with neighboring protons and carbon-13 nuclei, providing valuable structural information through the analysis of coupling constants (J-values). The magnitude of these couplings is dependent on the number of bonds separating the interacting nuclei.
For this compound, significant couplings are expected between the fluorine at C-2 and the proton at C-3, as well as longer-range couplings to other protons on the aromatic ring and the methyl protons at C-7. Similarly, ¹⁹F-¹³C couplings will be observed, with the largest one-bond coupling (¹JCF) to the directly attached carbon (C-2). Longer-range couplings (²JCF, ³JCF, etc.) to other carbons in the molecule will also be present and are crucial for unambiguous signal assignment.
Table 2: Predicted ¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants for this compound
| Coupling | Predicted Coupling Constant (Hz) |
| ³J(F2-H3) | 2 - 5 |
| ⁴J(F2-H4) | 1 - 3 |
| ⁵J(F2-H6) | < 1 |
| ⁵J(F2-H(CH₃)) | < 1 |
| ¹J(F2-C2) | 240 - 260 |
| ²J(F2-C3) | 20 - 30 |
| ²J(F2-C(S)) | 10 - 20 |
| ³J(F2-C3a) | 5 - 10 |
Note: These are predicted values based on analogous compounds and are subject to experimental verification.
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity
To overcome the complexity of one-dimensional spectra and to establish unambiguous atomic connectivity, a suite of two-dimensional NMR experiments is indispensable.
HSQC (Heteronuclear Single Quantum Coherence) for C-H Correlation
The HSQC experiment correlates the chemical shifts of directly bonded carbon and proton nuclei. For this compound, this experiment would reveal cross-peaks connecting each proton to its attached carbon. For instance, a cross-peak would be observed between the proton at C-3 and the carbon at C-3. The protons of the methyl group at C-7 would show a correlation to the methyl carbon. This technique is fundamental for the assignment of the protonated carbons in the molecule.
Table 3: Expected HSQC Correlations for this compound
| Proton | Expected Correlated Carbon |
| H3 | C3 |
| H4 | C4 |
| H5 | C5 |
| H6 | C6 |
| H(CH₃) | C(CH₃) |
Note: The numbering of atoms follows standard IUPAC nomenclature for benzo[b]thiophene.
HMBC (Heteronuclear Multiple Bond Correlation) for Long-Range Couplings
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This is crucial for piecing together the carbon skeleton and for assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:
The proton at H3 showing correlations to C2, C3a, and the carbon of the thiophene ring involved in the fusion.
The protons of the methyl group at C7 showing correlations to C6, C7, and C7a.
The aromatic protons showing correlations to neighboring and geminal carbons, helping to confirm their positions on the benzene ring.
Table 4: Key Expected HMBC Correlations for this compound
| Proton | Expected Correlated Carbons (²JCH, ³JCH) |
| H3 | C2, C3a |
| H4 | C5, C6, C7a |
| H6 | C5, C7, C7a |
| H(CH₃) | C6, C7, C7a |
Note: This table highlights some of the most informative expected correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy) for Through-Space Interactions
The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of the number of bonds separating them. This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of this compound, a planar molecule, NOESY can confirm the substitution pattern by showing correlations between adjacent protons. For instance, a NOESY cross-peak would be expected between the proton at H6 and the protons of the methyl group at C7, confirming their neighboring positions on the benzene ring. Correlations between H3 and H4 would also be anticipated.
Table 5: Key Expected NOESY Correlations for this compound
| Proton | Expected Spatially Proximate Protons |
| H3 | H4 |
| H4 | H5 |
| H5 | H6 |
| H6 | H(CH₃) |
Note: The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the nuclei.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry would be essential for the unambiguous determination of the elemental composition of this compound. With a chemical formula of C₉H₇FS, its exact monoisotopic mass can be calculated. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in the identification of an unknown substance.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₇FS |
| Calculated Monoisotopic Mass | 166.0252 u |
Note: This table represents theoretical data. Actual experimental values may vary slightly.
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, key fragmentation pathways would likely involve the loss of the fluorine or methyl substituents, as well as cleavage of the thiophene ring. The stability of the benzothiophene core would likely result in a prominent molecular ion peak. Analysis of these fragmentation patterns, when compared with similar known structures, would provide strong evidence for the specific arrangement of the substituents.
Isotope Abundance Ratios for Molecular Formula Validation
The presence of sulfur in this compound provides a distinct isotopic signature. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.21%. High-resolution mass spectrometry can detect the M+2 peak corresponding to the presence of this isotope. The observed intensity ratio of the M+2 peak to the molecular ion peak (M) would be expected to align with the theoretical value for a molecule containing one sulfur atom, thus validating the proposed molecular formula.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Bands for Thiophene, Fluoro, and Methyl Moieties
The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its different functional components. The C-F stretching vibration would likely appear as a strong band in the infrared spectrum, typically in the region of 1000-1400 cm⁻¹. The C-S stretching vibrations of the thiophene ring would also produce characteristic bands, though they are often weaker and can be coupled with other vibrations. The methyl group would be identified by its C-H stretching and bending vibrations.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-F | Stretching | 1000 - 1400 |
| C-S (Thiophene) | Stretching | 600 - 800 |
| -CH₃ (Methyl) | Symmetric/Asymmetric Stretching | 2850 - 3000 |
| -CH₃ (Methyl) | Bending | 1375 - 1450 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
Comparison with Calculated Vibrational Frequencies
No experimental or computational studies detailing the vibrational frequencies (e.g., via IR or Raman spectroscopy) of this compound were found. Such an analysis would typically involve comparing experimentally observed spectral bands to frequencies calculated using theoretical methods like Density Functional Theory (DFT) to assign specific vibrational modes within the molecule.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)
Detailed characterization of the electronic transitions of this compound is not present in the available literature.
Absorption Maxima and Molar Extinction Coefficients
Specific data on the absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) for this compound are unavailable. This information is fundamental for understanding the electronic structure and for quantitative analysis.
Fluorescence Emission Spectra and Quantum Yields
No information regarding the fluorescence properties of this compound, including its emission spectra and fluorescence quantum yields, could be located. This data is crucial for assessing the compound's potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Solvent Effects on Electronic Transitions and Spectral Shifts
While the effects of solvents on the electronic spectra of various aromatic and heterocyclic compounds are a well-studied phenomenon, no studies have been published that specifically investigate these effects on this compound. Such a study would provide insight into the nature of the electronic transitions and the charge distribution in the ground and excited states of the molecule.
X-ray Crystallography
The definitive solid-state structure of this compound has not been published.
Determination of Solid-State Molecular Structure
No crystallographic data, such as single-crystal X-ray diffraction results, for this compound are available. This information would be required to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing interactions.
Crystal Packing and Supramolecular Assembly(No experimental data available)
It is recommended that researchers interested in these specific structural details of this compound consider performing single-crystal X-ray diffraction studies to determine its precise three-dimensional structure. Such an analysis would provide the definitive data required to populate the sections outlined above.
Computational and Theoretical Chemistry Studies on 2 Fluoro 7 Methylbenzo B Thiophene
Electronic Structure Calculations
Charge Distribution and Natural Population Analysis (NPA):This analysis would provide a quantitative measure of the electron density on each atom, offering a more detailed picture of the charge distribution within the molecule and the nature of the chemical bonds.
While the specific data for 2-Fluoro-7-methylbenzo[b]thiophene is not available, the principles of computational chemistry suggest that the fluorine atom at the 2-position would act as an electron-withdrawing group, influencing the electronic properties of the thiophene (B33073) ring. Conversely, the methyl group at the 7-position on the benzene (B151609) ring would act as an electron-donating group. The interplay of these two substituents would result in a unique electronic profile for this molecule.
A dedicated computational and theoretical study on this compound is warranted to elucidate its specific electronic and structural characteristics. Such research would contribute to a deeper understanding of substituted benzo[b]thiophenes and could guide the design of new molecules with tailored properties for various applications. Until such studies are conducted and published, a detailed analysis as per the requested outline remains speculative.
Aromaticity Indices and Ring Current Calculations
The aromaticity of this compound is a key determinant of its stability and reactivity. Computational chemistry provides several tools to quantify this property. Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Anisotropy of the Induced Current Density (ACID) are commonly employed.
The HOMA index evaluates the degree of geometric aromaticity by comparing the bond lengths within the ring system to an ideal aromatic system. For this compound, HOMA calculations would likely indicate a significant degree of aromatic character in both the benzene and thiophene rings, although the fusion of the rings and the presence of the sulfur heteroatom would lead to some deviation from the ideal benzene value of 1.
NICS calculations, which are based on the magnetic shielding at the center of a ring, provide insight into the electronic aspect of aromaticity. NICS(0) and NICS(1) values (calculated at the ring center and 1 Å above it, respectively) for both the benzene and thiophene moieties are expected to be negative, indicative of a diatropic ring current, a hallmark of aromaticity. The magnitude of the NICS values would allow for a comparison of the relative aromaticity of the two rings.
Ring current calculations, visualized through ACID plots, offer a more detailed picture of electron delocalization. For this compound, these calculations would be expected to show a continuous diatropic ring current circulating around the periphery of the entire bicyclic system, confirming its aromatic nature. The fluorine and methyl substituents would likely introduce minor perturbations to the ring current.
Table 1: Hypothetical Aromaticity Indices for this compound
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Benzene | 0.85 | -9.5 | -10.2 |
Spectroscopic Property Prediction
Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.
Theoretical Calculation of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra of this compound can be simulated. These theoretical calculations, when compared with experimental data, can confirm the molecular structure and assist in the assignment of ambiguous signals. The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus, making this a powerful tool for structural elucidation. The presence of the electronegative fluorine atom is expected to have a significant deshielding effect on the adjacent carbon atom (C2).
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO Method
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 162.5 (d, J=245 Hz) | H3 | 7.15 |
| C3 | 115.8 (d, J=25 Hz) | H4 | 7.30 |
| C3a | 130.2 | H5 | 7.20 |
| C4 | 124.5 | H6 | 7.40 |
| C5 | 125.1 | CH₃ | 2.50 |
| C6 | 123.8 | ||
| C7 | 138.0 | ||
| C7a | 139.5 |
Prediction of Vibrational Frequencies and Intensities
Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) and Raman intensities provide a detailed vibrational spectrum of this compound. These calculations are typically performed using density functional theory (DFT) methods. The predicted spectrum can be used to interpret experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands. Key vibrational modes would include the C-F stretching frequency, the C-H stretching and bending modes of the aromatic rings and the methyl group, and the characteristic ring vibrations of the benzo[b]thiophene core.
Simulation of UV-Vis Absorption and Emission Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which arise from electronic transitions between molecular orbitals. These calculations can also provide insights into the nature of the excited states, for example, by identifying them as π-π* or n-π* transitions. Similarly, the simulation of emission spectra can predict the fluorescence properties of the molecule, which is crucial for understanding its photophysical behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Identification of Transition States and Intermediates
By mapping the potential energy surface of a reaction, computational chemistry can identify the structures and energies of transition states and intermediates. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, computational modeling can elucidate the step-by-step mechanism. For instance, in an electrophilic substitution reaction, the calculations could determine the relative stability of the sigma complexes (intermediates) formed by the attack of an electrophile at different positions on the aromatic rings. The identification of the lowest energy transition state would reveal the most probable reaction pathway and predict the regioselectivity of the reaction. These computational insights are fundamental to understanding and predicting the chemical reactivity of this compound.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
Construction of Reaction Coordinate Diagrams
The construction of reaction coordinate diagrams is a fundamental aspect of theoretical chemistry, providing a visual representation of the energy landscape of a chemical reaction. For a molecule like this compound, these diagrams are crucial for understanding the mechanisms of reactions it may undergo, such as electrophilic substitution or oxidation.
A reaction coordinate diagram plots the potential energy of a system as a function of the reaction coordinate, which represents the progress of the reaction from reactants to products. Key points on this diagram include the energy of the reactants, products, any intermediates, and the transition states that connect them. The construction of such a diagram for a reaction involving this compound would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For reactants, products, and intermediates, all calculated vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: The electronic energies of all optimized structures are calculated at a high level of theory and with a suitable basis set to ensure accuracy.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactants and products (or intermediates), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state on the potential energy surface.
A hypothetical reaction coordinate diagram for an electrophilic aromatic substitution on this compound would illustrate the energy changes as the electrophile approaches the benzothiophene (B83047) ring, forms a sigma complex (an intermediate), and then loses a proton to form the final substituted product. The relative energies of the transition states for substitution at different positions on the ring would reveal the regioselectivity of the reaction.
Calculation of Activation Energies and Rate Constants
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is represented by the energy difference between the reactants and the transition state on the reaction coordinate diagram. Theoretical calculations are invaluable for determining these barriers, especially for reactions that are difficult to study experimentally.
Using the energies obtained from DFT calculations, the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) can be calculated. The latter is particularly important as it includes entropic contributions and is directly related to the reaction rate constant (k) through the transition state theory equation:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
where:
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the ideal gas constant
| Parameter | Description | Typical Computational Method |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | DFT, MP2 |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | DFT (including thermal corrections) |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from reactants to the transition state. | DFT (including thermal and entropic corrections) |
| Rate Constant (k) | A measure of the reaction speed. | Transition State Theory using calculated ΔG‡ |
This table presents the key parameters in the calculation of activation energies and rate constants and the common computational methods employed.
Solvent Effects in Theoretical Reaction Studies (e.g., PCM Model)
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical models have been developed to account for these solvent effects. One of the most widely used is the Polarizable Continuum Model (PCM).
In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum. The charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, leading to its stabilization.
For a reaction involving this compound, the PCM can be used to:
Calculate the solvation energies of reactants, transition states, and products.
Re-optimize the geometries of these species in the presence of the solvent's reaction field.
Obtain more accurate activation energies and reaction energies in solution.
The choice of solvent, with its unique dielectric constant, will affect the extent of stabilization. For example, polar solvents would be expected to have a more pronounced effect on reactions involving charged or highly polar species. Theoretical studies on other organic molecules have demonstrated the importance of including solvent effects to achieve good agreement with experimental results. researchgate.netresearchgate.net For instance, the IEF-PCM (Integral Equation Formalism PCM) model has been successfully used to study the solvent effects on the electronic properties of 1-benzothiophene-2-carboxylic acid. researchgate.net
Molecular Docking and Ligand-Target Interaction Analysis (In Silico, Non-Clinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this is particularly useful for exploring its potential as a ligand for biological macromolecules like proteins, in a non-clinical, research setting.
Identification of Putative Binding Sites in Protein Structures
Before a docking simulation can be performed, a potential binding site on the target protein must be identified. This can be achieved through several methods:
From Experimental Data: If the protein has been co-crystallized with a known ligand, the binding site is well-defined.
Allosteric Site Prediction: Algorithms can analyze the protein's surface topology to identify pockets and cavities that are suitable for ligand binding, distinct from the active site.
Homology Modeling: If the structure of a homologous protein with a known binding site is available, this information can be transferred to the target protein.
For a novel ligand like this compound, various protein targets could be explored based on the known biological activities of other benzothiophene derivatives, such as kinases or enzymes involved in inflammatory pathways.
Prediction of Binding Modes and Conformations
Once a binding site is identified, the docking algorithm samples a large number of possible conformations and orientations of the ligand within the site. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are considered the most likely binding modes.
For this compound, the docking simulation would predict how the molecule fits into the binding pocket. The planarity of the benzothiophene ring system, along with the rotational freedom of the methyl group, would be considered. The output would be a set of predicted binding poses, each with an associated binding energy score. In silico analyses of other small molecule modulators have successfully used a combination of docking and molecular dynamics simulations to identify optimal binding modes. plos.org
Analysis of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The stability of a ligand-protein complex is determined by a network of non-covalent interactions. A detailed analysis of the predicted binding mode of this compound would involve identifying these key interactions:
Hydrogen Bonding: Although the parent this compound molecule is not a strong hydrogen bond donor or acceptor, interactions with the protein backbone or side chains are always a possibility.
Halogen Bonding: The fluorine atom at the 2-position can participate in halogen bonding. A halogen bond is a noncovalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein. bibliotekanauki.plnih.gov While fluorine is the least likely of the halogens to form strong halogen bonds, its contribution can still be significant in a precisely oriented binding pocket. nih.gov
π-π Stacking: The aromatic benzothiophene ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein, such as phenylalanine, tyrosine, or tryptophan. researchgate.net These interactions, which can be in a face-to-face or edge-to-face (T-shaped) arrangement, contribute significantly to binding affinity.
Hydrophobic Interactions: The methyl group and the hydrocarbon portion of the benzothiophene ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
| Interaction Type | Description | Potential Groups on this compound | Potential Protein Residues |
| Halogen Bonding | Interaction involving the electrophilic region of a halogen atom. | 2-Fluoro group | Carbonyl oxygen, Nitrogen-containing side chains |
| π-π Stacking | Interaction between aromatic rings. | Benzothiophene ring system | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Interactions between nonpolar groups. | 7-Methyl group, Benzene and Thiophene rings | Alanine, Valine, Leucine, Isoleucine |
This table summarizes the key non-covalent interactions that could be involved in the binding of this compound to a protein target.
By elucidating these interactions, computational studies can provide a rational basis for the design of new molecules with improved binding affinities and selectivities, guiding further experimental research in a non-clinical context.
Calculation of Ligand-Receptor Interaction Energies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The interaction energy is a measure of the strength of this binding and is composed of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For instance, in a study on a series of benzo[b]thiophene derivatives targeting the 5-HT1A serotonin (B10506) receptor, molecular docking was employed to elucidate the binding modes. nih.gov The calculations revealed that specific interactions, such as hydrogen bonds between the ligand and key amino acid residues like Asp116, were critical for binding. nih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of this interaction. A more negative binding energy generally indicates a more stable and favorable interaction.
To illustrate the type of data generated from such studies, the following table presents hypothetical interaction energies for this compound with a generic receptor active site, based on findings for similar compounds.
| Interaction Type | Contributing Residues (Hypothetical) | Energy Contribution (kcal/mol) |
| Hydrogen Bond | TYR-85 | -2.5 |
| Pi-Pi Stacking | PHE-102 | -1.8 |
| Hydrophobic | LEU-45, VAL-67 | -3.2 |
| Van der Waals | Multiple | -2.1 |
| Total Binding Energy | -9.6 |
This table is illustrative and based on typical interactions observed for benzothiophene derivatives.
The calculation of these energies relies on scoring functions within the docking software, which are parameterized to approximate the thermodynamics of the binding event. More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide more accurate estimations of the binding free energy by incorporating solvent effects and conformational changes. mdpi.comnih.govnih.gov
QSAR/QSPR Modeling for Structure-Property Relationships (Theoretical Basis Only)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are founded on the principle that the structure of a molecule dictates its activity and properties. By quantifying structural features, it is possible to predict the behavior of new, untested compounds.
The development of a QSAR/QSPR model for a series of compounds, including derivatives of this compound, would involve the following theoretical steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Molecular Descriptor Calculation: The structural features of each molecule are numerically encoded as 'descriptors'. These can range from simple one-dimensional (1D) descriptors like molecular weight and atom counts, to two-dimensional (2D) descriptors representing topological indices and connectivity, and three-dimensional (3D) descriptors that capture the molecule's shape and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors (independent variables) and the experimental activity/property (dependent variable).
Model Validation: The robustness and predictive ability of the model are rigorously assessed. Internal validation techniques like cross-validation (leave-one-out or leave-many-out) are applied to the training set. External validation is performed by using the developed model to predict the activities/properties of the compounds in the test set, which were not used in model generation. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (q²), and predictive R² (pred_R²) are used to evaluate the model's performance.
For benzothiophene derivatives, QSAR studies have been conducted to understand their anticancer properties. nih.gov These studies have identified that steric, electrostatic, and electro-topological parameters are often correlated with the observed biological activity. nih.gov A robust QSAR model for this compound and its analogs could guide the synthesis of new derivatives with potentially enhanced therapeutic efficacy by predicting their activity before they are synthesized, thereby saving time and resources.
Advanced Applications and Derivatization Strategies of 2 Fluoro 7 Methylbenzo B Thiophene
Role as a Synthetic Synthon and Building Block
The utility of a chemical compound as a synthetic synthon is determined by its reactivity and the ability to be predictably transformed into more complex structures. For 2-Fluoro-7-methylbenzo[b]thiophene, its potential lies in the strategic functionalization of the benzothiophene (B83047) core, which is influenced by the electronic effects of the fluorine and methyl substituents. However, a detailed exploration of its role in complex syntheses is not extensively documented.
Precursor for Complex Polycyclic Aromatic Hydrocarbons
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often involves the use of smaller, functionalized aromatic building blocks. In principle, this compound could serve as a precursor for novel PAHs through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling). These reactions would typically involve the formation of new carbon-carbon bonds at the 2- or 3-positions of the thiophene (B33073) ring or through functionalization of the benzene (B151609) ring. However, specific examples of such transformations starting from this compound are not readily found in the scientific literature.
Intermediate in the Synthesis of Functionalized Heterocycles
The benzothiophene scaffold is a common core in many biologically active molecules and functional materials. The presence of a fluorine atom in this compound can influence the regioselectivity of further chemical modifications, potentially leading to a diverse range of functionalized heterocycles. For instance, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or direct metallation to adjacent positions. These functionalized intermediates could then be used to construct more complex heterocyclic systems, including those containing nitrogen, oxygen, or other sulfur atoms. While general methods for the synthesis of nitrogen-containing heterocycles from benzothiophene precursors exist, specific applications of the 2-fluoro-7-methyl isomer in this context are not well-documented. nih.govopenmedicinalchemistryjournal.comnih.govscispace.com
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common scaffold. The rigid, bicyclic structure of this compound makes it a potential candidate for a DOS scaffold. By systematically varying substituents at different positions of the benzothiophene ring, a library of compounds with diverse chemical and physical properties could be generated. This approach is valuable in drug discovery and materials science for identifying compounds with desired activities or properties. However, there is no specific information available on the use of this compound as a central scaffold in published combinatorial chemistry or DOS studies.
Materials Science Applications
Fluorinated organic compounds are of significant interest in materials science, particularly for applications in organic electronics, due to their unique electronic properties and enhanced stability.
Components in Organic Light-Emitting Diodes (OLEDs)
Benzothiophene derivatives have been investigated as components in OLEDs, often as part of the emissive layer or as host materials. The introduction of a fluorine atom can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. While derivatives of 7-methylbenzo[b]thiophene-2-carboxylic acid have been noted for their potential in organic semiconductors, specific studies on the application of this compound in OLEDs are not available.
The charge transport characteristics of organic materials are fundamental to their performance in electronic devices. Fluorination is a known strategy to influence both hole and electron mobility in organic semiconductors. Theoretical studies on other fluorinated thiophene derivatives have shown that the position and number of fluorine atoms can significantly impact charge transport properties. However, experimental or theoretical data on the specific charge transport properties, such as hole and electron mobility, for this compound have not been reported.
Emitter Characteristics and Color Tunability
The this compound scaffold is anticipated to be a valuable component in the design of novel OLED emitters. The electron-withdrawing nature of the fluorine atom at the 2-position can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This can lead to a blue-shift in the emission spectrum compared to the unsubstituted benzothiophene. Conversely, the electron-donating methyl group at the 7-position can raise the HOMO level, potentially causing a red-shift. The interplay of these opposing electronic effects offers a route to finely tune the emission color.
Derivatization of the this compound core, for instance, by introducing various aromatic or heteroaromatic moieties at other positions, can further modulate the intramolecular charge transfer (ICT) character of the excited state. This modulation is a key strategy for achieving a wide range of emission colors from blue to green and even into the orange-red region. For example, creating donor-π-acceptor (D-π-A) structures where the this compound unit acts as a part of the π-bridge or as the acceptor, coupled with a strong donor, could lead to significant red-shifting of the emission.
| Hypothetical Derivative Structure | Expected Emission Color | Potential Emitter Application |
|---|---|---|
| Core this compound | Blue | Host or blue emitter |
| Aryl-substituted at 3-position | Green | Green emitter |
| Donor-substituted at 3- and 6-positions | Yellow-Orange | Yellow/Orange emitter |
Active Layer Materials in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the design of donor and acceptor materials with tailored energy levels and morphologies is crucial for high power conversion efficiencies (PCEs). Fluorination is a widely employed strategy to enhance the performance of OPV materials.
Charge Separation and Mobility
Efficient charge separation and high charge carrier mobility are paramount for achieving high PCEs in OPVs. The introduction of fluorine atoms into conjugated polymers has been shown to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in a device. nih.govrsc.orgresearchgate.net The fluorine atom in this compound is expected to have a similar beneficial effect. Furthermore, fluorination can promote intermolecular interactions and lead to more ordered molecular packing, which in turn can enhance charge carrier mobility. nih.gov The methyl group, by influencing solubility and film morphology, can also play a role in optimizing the active layer's nanostructure for efficient charge transport.
| Property | Anticipated Effect of this compound Unit | Reference Principle |
|---|---|---|
| HOMO Energy Level | Lowered due to fluorine substitution | Higher Voc nih.govrsc.org |
| Molecular Packing | Potentially more ordered due to fluorine | Improved charge mobility nih.gov |
| Solubility | Influenced by the methyl group for processing | Morphology control |
Fluorescent Probes and Chemosensors
The inherent fluorescence of the benzothiophene core makes it an attractive scaffold for the development of fluorescent probes and chemosensors. The sensitivity and selectivity of such sensors can be engineered through appropriate derivatization.
Sensing Mechanisms (e.g., Photoinduced Electron Transfer)
A common and effective mechanism for fluorescent sensing is photoinduced electron transfer (PET). In a PET-based sensor, a fluorophore (in this case, a derivative of this compound) is covalently linked to a receptor unit. In the "off" state, the fluorescence of the benzothiophene core is quenched by the receptor through PET. Upon binding of a specific analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. The electronic properties of the this compound core, modulated by the fluoro and methyl groups, can be harnessed to optimize the efficiency of this PET process, thereby enhancing the sensor's response.
Detection of Specific Ions or Molecules
By judiciously choosing the receptor unit, sensors based on this compound could be designed to detect a variety of analytes. For instance, incorporating a crown ether or aza-crown ether as the receptor could lead to sensors for metal ions such as Na+, K+, or heavy metal ions like Hg2+. Thiophene-based fluorescent sensors have demonstrated selectivity for Hg2+. scispace.com Similarly, the introduction of a boronic acid group could yield a sensor for fluoride (B91410) ions or sugars. The derivatization possibilities are vast, offering a versatile platform for creating highly specific chemosensors.
| Receptor Unit | Target Analyte | Sensing Mechanism |
|---|---|---|
| Aza-crown ether | Metal ions (e.g., Hg2+, Cu2+) | PET quenching/enhancement |
| Boronic acid | Fluoride ions, Sugars | PET or ICT modulation |
| Specific binding peptide | Biomolecules | Conformational change induced fluorescence modulation |
Components in Functional Polymers and Copolymers
The benzo[b]thiophene core is a valuable building block for conjugated polymers used in a variety of organic electronic devices. The introduction of a fluorine atom at the 2-position and a methyl group at the 7-position of the benzo[b]thiophene ring is expected to modulate the electronic and physical properties of the resulting polymers, influencing their performance in optoelectronic applications.
Optoelectronic Polymer Architectures
Donor-acceptor (D-A) copolymers incorporating fluorinated benzothiadiazole and thiophene units have demonstrated significant potential in optoelectronic devices. nih.govnih.gov The fluorine substitution can influence the intramolecular charge transfer (ICT) characteristics, which is crucial for tuning the bandgap of the polymer. nih.gov For instance, copolymers containing 5,6-difluorobenzo[c] nih.govnih.govnih.govthiadiazole as the acceptor unit exhibit promising properties for applications in organic solar cells and light-emitting diodes. nih.gov While direct data on polymers from this compound is not yet available, it is anticipated that its incorporation as a donor or part of a larger donor unit in D-A copolymers could lead to materials with tailored optoelectronic properties. The electron-withdrawing nature of the fluorine atom at the 2-position, combined with the electron-donating methyl group at the 7-position, could create a unique electronic environment within the polymer backbone, affecting charge transport and light emission or absorption characteristics.
Research on related poly(benzodithiophene-co-quinoxaline)–fullerene complexes highlights the importance of the polymer's chemical structure on the performance of polymer solar cells. rsc.org The arrangement and interaction between the polymer and fullerene components are critical for efficient charge separation and transport. rsc.org Therefore, the specific substitution pattern of this compound would likely play a significant role in the morphology and interfacial properties of such blend films.
Mechanical and Thermal Properties of Derived Polymers
The mechanical and thermal stability of polymers are critical for the longevity and reliability of organic electronic devices. Studies on polythiophene (PT) composites have shown that the thermal properties are influenced by the polymer's structure and the presence of additives. nih.gov For example, the glass transition temperature (Tg) and melting temperature (Tm) of polythiophene have been reported to be around 60 °C and 204 °C, respectively. nih.gov The thermal degradation of polythiophene-based composites can occur at temperatures above 460 °C. nih.gov
The incorporation of the rigid benzo[b]thiophene unit into a polymer backbone is generally expected to enhance its thermal stability. Research on copolymers with fluorene-di-2-thienyl-2,1,3-benzothiadiazole units has shown excellent thermal stability, with maximum degradation temperatures exceeding 450 °C. nih.gov Furthermore, temperature-induced polymorphism has been observed in benzothiophene derivatives, which can impact the morphology and functional properties of thin films. rsc.org It is plausible that polymers derived from this compound would exhibit high thermal stability. The methyl group might also influence the processability and solubility of the polymer. The interplay between the fluorine and methyl substituents could affect the intermolecular packing and, consequently, the mechanical properties of the resulting polymer films.
Biological Chemistry Applications (Strictly In Vitro and Mechanistic Focus)
Benzo[b]thiophene derivatives are recognized as a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including enzyme inhibition. ktu.edu The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and potency. nih.gov
Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Assays)
The this compound scaffold holds potential for the design of novel enzyme inhibitors. The specific substitution may allow for tailored interactions within the active sites of target enzymes.
While specific inhibitory data for derivatives of this compound are not yet published, studies on structurally related compounds provide valuable insights. For example, a series of 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, with some compounds exhibiting potent activity against several kinases. nih.gov Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, displayed IC50 values in the nanomolar range against kinases such as Clk4, DRAK1, and haspin. nih.gov
In another study, benzothiophene-anthranilamide derivatives were investigated as Factor Xa inhibitors, with substitutions on the aromatic rings leading to subnanomolar inhibitory constants. nih.gov The replacement of a fluorine atom with chlorine or bromine on an aniline (B41778) ring of the inhibitor significantly enhanced its potency. nih.gov Furthermore, certain benzo[a]phenazine (B1654389) derivatives have shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. researchgate.net These examples underscore the potential of the benzo[b]thiophene scaffold to yield highly potent enzyme inhibitors. The electronic modulation by the fluorine and methyl groups in this compound could be strategically exploited to develop selective inhibitors for various enzyme targets.
Table 1: IC50 Values of Selected Benzo[b]thiophene Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 16b | Clk4 | 11 | nih.gov |
| DRAK1 | 87 | nih.gov | |
| Haspin | 125.7 | nih.gov | |
| Clk1 | 163 | nih.gov | |
| Dyrk1B | 284 | nih.gov | |
| Dyrk1A | 353.3 | nih.gov | |
| Silmitasertib (CX-4945) | CK2 | 14 | nih.gov |
| Clk1 | 82 | nih.gov | |
| Clk2 | 4 | nih.gov | |
| Clk3 | 90 | nih.gov | |
| Dyrk1A | 6.8 | nih.gov |
This table presents data for analogous compounds to illustrate the potential of the benzothiophene scaffold.
Molecular docking studies are instrumental in understanding the binding modes of inhibitors within the active site of an enzyme. For benzo[b]thiophene derivatives, such studies have provided insights into the structure-activity relationships (SAR). For instance, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor revealed that hydrogen bonding and the absence of repulsive interactions are key determinants of binding affinity. nih.gov
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
While direct in vitro data for this compound is limited in publicly accessible literature, a wealth of information on related benzo[b]thiophene derivatives allows for the rational derivation of potential structure-activity relationships (SAR). These insights can guide the design of future derivatives with enhanced biological activity.
Systematic modifications of the benzo[b]thiophene core have been shown to modulate a variety of biological activities, including anticancer, antifungal, and enzyme inhibitory effects. nih.govnih.gov For instance, the introduction of different substituents on the benzo[b]thiophene ring can significantly impact the compound's interaction with biological targets.
A hypothetical SAR exploration starting from this compound could involve modifications at several key positions. The fluorine at the 2-position is a critical feature, as fluorine substitution is known to enhance metabolic stability and binding affinity. rsc.org The methyl group at the 7-position also influences the electronic and steric properties of the molecule.
To illustrate potential SAR trends, we can consider data from related benzo[b]thiophene series. For example, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives designed as anticancer agents, the nature of the carboxamide at the C-3 position and the substituent at the C-5 position were found to be critical for anti-proliferative activity. nih.gov This suggests that derivatization of the 3-position of this compound could be a fruitful avenue for developing novel therapeutic agents.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Derivatives
| Modification Position | Proposed Modification | Anticipated Impact on Activity | Rationale based on Related Compounds |
| 3-position | Addition of a carboxamide or other hydrogen bond donors/acceptors | Potential for enhanced binding to target proteins. | In related benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, carboxamides at C-3 enhanced anti-proliferative activity, possibly by promoting covalent binding to target residues. nih.gov |
| 4 and 5-positions | Introduction of small alkyl or alkoxy groups | Modulation of lipophilicity and electronic properties, potentially improving cell permeability and target engagement. | Substituents on the benzene ring of the benzothiophene scaffold are known to influence biological activity in various contexts. |
| 6-position | Introduction of a basic amine functionality | Potential for improved solubility and interactions with acidic residues in target proteins. | The introduction of basic side chains has been a successful strategy in developing bioactive benzothiophene derivatives. |
| 7-methyl group | Replacement with other alkyl groups or functional groups | Fine-tuning of steric and electronic properties to optimize target binding. | The 7-position substituent can influence the overall conformation and electronic distribution of the benzothiophene ring system. |
This table presents a hypothetical exploration of SAR based on findings from related benzothiophene compounds and is intended to guide future research.
Receptor Ligand Binding Studies (Non-Human Tissue, Mechanistic)
The benzo[b]thiophene scaffold is present in a number of compounds that exhibit specific binding to biological receptors. While no receptor binding data for this compound itself is readily available, the potential for this compound to be developed into a selective receptor ligand is significant.
To assess the potential of this compound as a receptor ligand, initial studies would involve screening against a panel of receptors, particularly those known to be modulated by other benzothiophene derivatives. For example, a benzo[b]thiophene amino carboxylate has been identified as a potent and selective agonist for the S1P4 receptor, a G protein-coupled receptor (GPCR) involved in immune system regulation. nih.gov This compound exhibited an EC50 of 200 nM in a GTPγ35S binding assay for S1PR4, with no activity against other S1P receptor subtypes. nih.gov
Following this precedent, derivatives of this compound could be synthesized and evaluated for their binding affinity to a range of GPCRs or other receptor families implicated in various diseases. Cellular systems expressing these receptors would be utilized to determine key parameters such as the inhibition constant (Ki) or the half-maximal effective concentration (EC50).
A crucial aspect of receptor ligand binding studies is to determine whether a compound binds to the primary (orthosteric) binding site or to a secondary (allosteric) site on the receptor. Allosteric modulators can offer advantages over orthosteric ligands, such as greater selectivity and a more nuanced modulation of receptor activity. nih.govrsc.org
To investigate the binding site of a potential this compound-based ligand, competition binding assays would be employed. These experiments involve assessing the ability of the test compound to displace a known orthosteric or allosteric radioligand from the receptor. A lack of competition with an orthosteric ligand, coupled with a modulatory effect on the binding of that ligand, would suggest an allosteric binding mechanism. Further mechanistic studies, such as functional assays measuring downstream signaling pathways, would help to confirm the nature of the interaction.
Development of Biological Probes and Tracers
The structural features of this compound make it an attractive scaffold for the development of sophisticated biological probes and tracers. These tools are invaluable for studying biological processes at the molecular level.
Thiophene-based molecules have been successfully utilized as fluorescent probes for cellular imaging. nih.gov The inherent fluorescence of the benzo[b]thiophene core can be tuned and enhanced through appropriate derivatization. To develop a fluorescent probe from this compound, a common strategy would be to introduce a fluorophore with desirable photophysical properties, such as a large Stokes shift and high quantum yield.
Furthermore, by incorporating specific targeting moieties, these probes could be directed to particular organelles within the cell. For example, the addition of a lipophilic cationic group could target the mitochondria, while a specific peptide sequence could direct the probe to the nucleus. The fluorine atom at the 2-position could enhance the photostability and cellular uptake of such probes.
Table 2: Design Considerations for a this compound-Based Fluorescent Probe
| Component | Function | Example Moiety | Rationale |
| Fluorophore Core | Provides the fundamental fluorescent signal. | This compound | The inherent fluorescence can be modulated and the fluorine atom may enhance photostability. |
| Conjugated System Extension | To tune the excitation and emission wavelengths. | Introduction of an extended π-system at the 2- or 3-position. | Extends the conjugation, often leading to red-shifted absorption and emission spectra. |
| Targeting Moiety | Directs the probe to a specific cellular location. | A triphenylphosphonium cation for mitochondria or a nuclear localization signal peptide. | Enables specific organelle staining and reduces off-target fluorescence. |
| Linker | Connects the fluorophore to the targeting moiety. | A flexible alkyl chain or a more rigid linker. | The nature of the linker can influence the probe's solubility, flexibility, and interaction with its target. |
This table outlines key design elements for developing a fluorescent probe from the this compound scaffold.
Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive compounds. strath.ac.uknih.gov A photoaffinity probe is a molecule that contains a photoreactive group and a reporter tag, in addition to the parent compound's scaffold. Upon irradiation with UV light, the photoreactive group forms a covalent bond with nearby molecules, which are ideally the binding partners of the compound.
A photoaffinity label based on this compound could be designed by introducing a photoreactive group, such as a diazirine or an aryl azide, at a position that does not interfere with its biological activity. An affinity tag, such as biotin (B1667282) or a clickable alkyne group, would also be incorporated to allow for the subsequent isolation and identification of the labeled proteins. nih.gov The identification of the protein targets of a bioactive this compound derivative would provide invaluable insights into its mechanism of action and could open up new avenues for drug development. scispace.comnih.gov
Utility as a Scaffold in Combinatorial Chemistry
The benzo[b]thiophene ring system is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets. nih.gov This makes it an attractive scaffold for the construction of compound libraries for biological screening.
Design and Synthesis of Compound Libraries
The design of compound libraries based on the this compound scaffold would theoretically involve the strategic introduction of a diverse range of functional groups at various positions on the benzo[b]thiophene core. The presence of the fluorine atom at the 2-position and the methyl group at the 7-position provides a specific starting point, influencing the electronic properties and steric accessibility of the molecule.
Synthetic strategies for creating such libraries often begin with a core benzo[b]thiophene structure, which is then elaborated through various chemical reactions. For instance, a common method for synthesizing substituted benzo[b]thiophenes involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with a thioglycolate. nih.gov In a hypothetical synthesis of a library based on this compound, one could envision starting with a precursor that allows for the introduction of diversity elements.
Table 1: Hypothetical Diversity Points for a this compound Library
| Position on Scaffold | Potential Functional Groups for Diversification |
| 3-position | Halogens, alkyl groups, aryl groups, amines, amides |
| 4-position | Halogens, nitro groups, amino groups |
| 5-position | Alkyl groups, esters, carboxylic acids |
| 6-position | Halogens, alkyl groups, ethers |
This table represents a theoretical approach to library design based on general principles of medicinal chemistry, as specific examples for this compound are not readily documented.
High-Throughput Screening (HTS) in Discovery Research
High-throughput screening (HTS) is a key process in modern drug discovery, allowing for the rapid testing of thousands of chemical compounds for a specific biological activity. Compound libraries based on the this compound scaffold would be well-suited for HTS campaigns targeting a wide range of diseases. Benzo[b]thiophene derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
During an HTS campaign, each compound from the library would be tested for its ability to modulate the activity of a specific biological target, such as an enzyme or a receptor. The data generated would identify "hits"—compounds that show the desired activity. These hits would then undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties.
Analytical Chemistry Applications
While specific applications of this compound in analytical chemistry are not documented, its structural features suggest potential uses in this field.
Chromatographic Derivatization Reagents
In chromatography, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for separation and detection. Fluorinated reagents are sometimes used for this purpose to enhance the volatility or detectability of the analyte, particularly in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The fluorine atom in this compound could potentially be exploited if the compound were to be developed as a derivatization reagent, for example, by introducing a reactive group that could attach to target analytes.
Internal Standards for Quantitative Analysis
An internal standard in analytical chemistry is a compound that is added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be chemically similar to the analyte but distinguishable by the analytical instrument. A deuterated or ¹³C-labeled version of this compound could theoretically serve as an excellent internal standard for the quantification of other benzo[b]thiophene derivatives.
Calibration Standards in Spectroscopic Methods
Calibration standards are solutions containing a known concentration of an element or a substance. They are used to calibrate analytical instruments. A pure, well-characterized sample of this compound could be used as a primary or secondary standard for the calibration of spectroscopic instruments like UV-Vis spectrophotometers, fluorometers, or nuclear magnetic resonance (NMR) spectrometers, particularly in analytical methods developed for the quantification of related fluorinated or methylated benzo[b]thiophenes.
Future Perspectives and Emerging Research Directions for 2 Fluoro 7 Methylbenzo B Thiophene
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener, more efficient, and scalable methods for the synthesis of complex organic molecules is a central theme in modern chemistry. For a molecule like 2-Fluoro-7-methylbenzo[b]thiophene, future research will likely focus on moving beyond traditional multi-step batch syntheses towards more sophisticated and sustainable approaches.
Catalyst Design for Enhanced Efficiency and Selectivity
The synthesis of substituted benzothiophenes often relies on transition-metal catalysis. nih.gov Future research into the synthesis of this compound could benefit significantly from the design of novel catalysts that offer improved efficiency and regioselectivity. Palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation has emerged as a powerful tool for constructing the benzothiophene (B83047) core. nih.gov The development of catalysts tailored for substrates bearing both electron-donating (methyl) and electron-withdrawing (fluoro) groups could lead to higher yields and fewer side products.
Furthermore, metal-free arylation conditions, for instance, using benzothiophene S-oxides as activated intermediates, present a promising avenue for creating C-C bonds at specific positions. nih.gov Research into catalysts that can selectively activate specific C-H bonds on the this compound ring would be highly valuable.
Table 1: Potential Catalytic Systems for Functionalization of Benzothiophene Scaffolds
| Catalyst System | Reaction Type | Potential Application for this compound | Reference |
| Palladium Acetate / Cupric Acetate | Intramolecular C-H Functionalization/Arylthiolation | Synthesis of the core scaffold or further arylation. | nih.gov |
| Silver(I) Oxide / Palladium Acetate | C2-Selective C-H Arylation | Selective functionalization at the C2 position. | acs.org |
| Trifluoroacetic Anhydride (TFAA) | Metal-Free C4 Arylation of S-Oxides | Selective functionalization at the C4 position. | nih.gov |
| Iridium Photocatalyst / Nickel Catalyst | Dual Catalytic C-H Arylation | Arylation at various positions under mild conditions. | organic-chemistry.org |
Flow Chemistry and Continuous Manufacturing Approaches
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, scalability, efficiency, and sustainability. researchgate.netsci-hub.sespringerprofessional.de The application of flow chemistry to the synthesis of heterocyclic compounds, including benzothiophenes, is a rapidly growing field. uc.pt For the synthesis of this compound, a multi-step sequence could be "telescoped" into a continuous flow process, minimizing the need for isolation and purification of intermediates. uc.pt This approach is particularly beneficial when handling hazardous reagents or intermediates, as the small reaction volumes in flow reactors mitigate safety risks. researchgate.net Future research could focus on developing a complete, end-to-end flow synthesis of this compound and its derivatives, potentially integrating in-line purification and analysis. uc.pt
Biocatalytic Transformations for Derivatization
Biocatalysis is increasingly recognized as a powerful tool for the sustainable synthesis of fine chemicals and pharmaceuticals, offering high selectivity under mild reaction conditions. scispace.com The use of engineered enzymes for the functionalization of heterocyclic compounds is a promising area of research. researchgate.netkcl.ac.uk For this compound, biocatalysts could be developed to perform selective transformations, such as hydroxylations, oxidations, or the introduction of new functional groups at specific positions. Recently, engineered carbene transferases have been used for the intramolecular cyclopropanation of benzothiophenes, creating complex, sp3-rich polycyclic scaffolds. escholarship.org This highlights the potential of developing specific enzymes to catalyze novel transformations on the this compound core, leading to derivatives with unique three-dimensional structures. A chemoenzymatic approach, combining the advantages of both chemical and biological catalysts, could also be a fruitful area of investigation for creating diverse N-heterocycle derivatives. nih.gov
Exploration of Undiscovered Reactivity Patterns
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group, suggest that it may exhibit novel reactivity. Future research should aim to explore these undiscovered reactivity patterns, particularly through advanced techniques like C-H activation and electrochemistry.
C-H Activation at Non-Classical Positions
Direct C-H activation is a highly atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. rsc.org While the C2 and C3 positions of the benzothiophene ring are typically the most reactive, methods for activating other positions are of great interest. For instance, palladium-catalyzed β-arylation (C3) of benzothiophenes has been achieved at room temperature. acs.org More recently, metal-free C4 arylation has been demonstrated by activating the molecule as its S-oxide. nih.gov Research into the C-H activation of this compound could reveal unique regioselectivity due to the influence of the fluoro and methyl substituents. The development of catalytic systems capable of selectively functionalizing the C4, C5, or C6 positions would open up new avenues for creating novel derivatives.
Table 2: Regioselective C-H Functionalization of Benzothiophenes
| Position | Method | Catalyst/Reagent | Reference |
| C2 | Direct Arylation | Ag(I)/Pd(OAc)₂ | acs.org |
| C3 | Direct Arylation | Pd(OAc)₂ | acs.org |
| C4 | Arylation of S-oxide | TFAA | nih.gov |
Electrochemistry for Reductive or Oxidative Functionalization
Electrochemical synthesis is a green and powerful technique that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. sioc-journal.cnkyoto-u.ac.jp The electrochemical functionalization of benzothiophenes has been demonstrated for various transformations, including the synthesis of C-3 halogenated derivatives in a continuous flow system. acs.orgbohrium.comresearchgate.net This approach could be particularly useful for introducing additional halogens or other functional groups onto the this compound scaffold.
Electrochemical methods can be employed for both oxidative and reductive processes. Anodic oxidation can be used to form new C-C, C-N, C-O, or C-S bonds. sioc-journal.cn Conversely, cathodic reduction could be used to selectively dehalogenate or functionalize the molecule in other ways. The combination of electrochemistry and flow chemistry is a particularly powerful strategy, allowing for highly efficient and selective synthesis. acs.orgbohrium.comresearchgate.net Future research could explore the electrochemical behavior of this compound to unlock new reactivity patterns and develop novel synthetic routes to complex derivatives. rsc.org
Advancements in Material Science Integration
The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for next-generation materials. The benzo[b]thiophene core is a well-established building block for organic semiconductors due to its planar, rigid structure that facilitates intermolecular charge transport. The introduction of a fluorine atom and a methyl group is expected to strategically modulate its material properties.
Rational Design of Optoelectronic Devices with Improved Performance
The benzo[b]thiophene framework is a key component in high-performance organic semiconductors, particularly for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.commdpi.comgoogle.com Derivatives of bohrium.combenzothieno[3,2-b]benzothiophene (BTBT), a larger fused-thiophene system, are renowned for their high charge carrier mobilities. mdpi.com The rational design of new materials based on the this compound core could lead to significant advances.
The fluorine atom at the 2-position, being the most electronegative element, has a profound impact. It can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. nih.gov Lowering the HOMO level can enhance the material's stability in air by making it less susceptible to oxidation, a critical factor for the longevity of electronic devices. nih.gov This tuning of frontier molecular orbitals is a proven strategy for improving the performance of optoelectronic materials. nih.govnih.gov
The methyl group at the 7-position, while less electronically impactful, plays a crucial role in controlling the material's morphology and processability. It can influence the solid-state packing of the molecules, affecting the degree of π-orbital overlap between adjacent molecules, which is paramount for efficient charge transport. rsc.org Furthermore, the methyl group can enhance solubility in organic solvents, facilitating the use of solution-based processing techniques like spin-coating or inkjet printing for device fabrication. mdpi.comrsc.org
By combining these features, this compound could serve as a foundational block for p-type semiconductors in OFETs with enhanced stability and tailored packing. In OLEDs, its derivatives could function as stable hole-transporting materials or as hosts for emissive dopants, with the fluorine atom helping to confine excitons within the desired emitting layer. google.com
Table 1: Performance of Selected Benzothiophene-Based Organic Field-Effect Transistors (OFETs)
| Compound Type | Substitution | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Alkyl-thiophene | Solution Shearing | 0.005 | > 10⁶ |
| bohrium.comBenzothieno[3,2-b]benzothiophene (BTBT) Derivative | Phenylethynyl | Solution Shearing | ~0.03 | ~10⁶ |
| Dibenzothiophene (DBT) Derivative | Hexyl-thiophenyl | Vacuum Evaporation | 0.077 | ~10⁷ |
| Thienoacene Dimer | Thieno[3,2-b]thiophene | Not Specified | 1.33 | Not Specified |
This table presents data for related benzothiophene structures to illustrate the potential of this class of materials. Data sourced from multiple research findings. mdpi.comrsc.orgmdpi.comresearchgate.net
Fabrication of Responsive Materials and Sensors
Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of sensor technology. The incorporation of fluorine into conjugated polymer backbones has been shown to create materials for electrochromic applications, where the material changes color upon electrochemical oxidation or reduction. nih.gov The electron-withdrawing nature of fluorine significantly affects the electronic band structure of these polymers, influencing their color and stability. nih.gov
Derivatives of this compound could be polymerized to create novel electrochromic materials. The fluorine atom would likely enhance the stability of the oxidized (p-doped) state and could shift the absorption bands, leading to different colors compared to non-fluorinated analogues. Such polymers could be used to fabricate sensitive and stable electrochemical sensors or smart windows.
Self-Assembly Strategies for Supramolecular Architectures
Self-assembly is a powerful bottom-up approach for creating complex, ordered nanostructures. The planar and aromatic nature of the benzo[b]thiophene core makes it an ideal candidate for forming well-defined supramolecular structures through π-π stacking interactions. researchgate.net Fused-thiophene molecules have been shown to form discotic liquid crystals that self-assemble into highly ordered columnar structures, which are excellent for one-dimensional charge transport. researchgate.net
Computational-Guided Design and Predictive Modeling
The complexity and cost of synthesizing and testing new molecules have spurred the development of computational methods to guide research. This compound is an excellent candidate for such in silico approaches, both for predicting its own reactions and for using it as a starting point for discovering new therapeutic agents.
Machine Learning Approaches for Reaction Prediction
The synthesis of substituted heterocycles can be challenging, often requiring multi-step procedures with variable yields. Machine learning (ML) is emerging as a powerful tool to accelerate synthetic chemistry. nih.gov AI models can be trained on vast databases of known chemical reactions to predict the outcomes of new, untested reaction combinations. chemrxiv.orgresearchgate.net
For a molecule like this compound, several ML strategies could be applied:
Retrosynthesis Prediction: AI tools can suggest potential synthetic pathways by breaking the target molecule down into simpler, commercially available precursors. chemrxiv.orgchemrxiv.org This is particularly valuable for heterocycles, where synthetic routes are often non-obvious. chemrxiv.org
Reaction Outcome and Yield Prediction: For a given set of reactants and conditions, ML models can predict the likelihood of a reaction's success and its potential yield. This allows chemists to prioritize experiments that are most likely to succeed. digitellinc.com
Regioselectivity Prediction: When functionalizing the benzo[b]thiophene core, multiple positions are often available for reaction. Graph transformer neural networks (GTNNs), which learn from the 3D structure of molecules, have shown success in predicting the regioselectivity of reactions like C-H activation, guiding the synthesis of specific isomers. digitellinc.com
These computational approaches can significantly reduce the experimental effort required to synthesize and functionalize this compound, making its derivatives more accessible for research.
Table 2: Comparison of Machine Learning Methods for Reaction Prediction
| Method | Approach | Key Advantage | Application to this compound |
| QSAR-based Models | Correlates molecular descriptors with reaction outcomes using statistical methods. researchgate.net | Good for predicting activity within a known class of reactions. | Predicting the success of a known benzothiophene functionalization reaction. |
| Transfer Learning | A model trained on general reactions is fine-tuned on a smaller, specific dataset (e.g., heterocycle synthesis). chemrxiv.orgchemrxiv.org | Overcomes the problem of limited data for specialized reaction types. | Improving the accuracy of retrosynthesis predictions for novel benzothiophene derivatives. |
| Graph Transformer Neural Networks (GTNN) | Learns directly from the 3D graph structure of molecules. digitellinc.com | Excellent for predicting site-selectivity (regioselectivity) in functionalization reactions. | Predicting the most likely site of electrophilic substitution or C-H activation. |
AI-Assisted Drug Discovery (Theoretical Lead Generation)
The process of theoretical lead generation can be envisioned as follows:
Scaffold-Focused Library Generation: A generative AI model, such as a Recurrent Neural Network (RNN) or Generative Adversarial Network (GAN), is used. The model, starting with the this compound core, "decorates" the scaffold with various functional groups to design a large virtual library of novel, synthetically accessible derivatives. nih.govresearchgate.net
In Silico Screening and Property Prediction: This virtual library is then screened using other AI models. These models can predict the binding affinity of each virtual compound against a specific biological target (e.g., a protein kinase or a receptor). nih.gov Concurrently, other models predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out compounds that are likely to be toxic or have poor pharmacokinetic profiles. researchgate.netresearchgate.net
Lead Candidate Prioritization: The AI-driven workflow results in a small, prioritized list of the most promising theoretical lead compounds. These candidates possess a high predicted activity against the target and favorable drug-like properties. This focused list can then be synthesized and subjected to experimental biological testing, drastically increasing the efficiency of the drug discovery process. nih.govmdpi.com
Interdisciplinary Research Opportunities
The fusion of the unique properties of this compound with other scientific fields presents a fertile ground for innovation. The following sections outline key areas where this compound could make significant contributions.
The integration of this compound with nanomaterials could lead to the development of novel hybrid materials with tailored functionalities. The planar, aromatic structure of the benzo[b]thiophene core, combined with the specific electronic properties imparted by the fluorine and methyl substituents, makes it an intriguing candidate for interaction with various nanosystems.
Potential Research Directions:
Functionalization of Nanoparticles: this compound could be explored as a surface ligand for metallic or semiconductor nanoparticles, such as gold or quantum dots. The sulfur atom in the thiophene (B33073) ring can provide a strong anchoring point to the nanoparticle surface. The fluorine atom, with its high electronegativity, could modulate the electronic properties of the nanoparticle, influencing its photophysical characteristics or catalytic activity.
Organic-Inorganic Hybrid Semiconductors: The compound could be incorporated into hybrid materials with inorganic semiconductors like silicon or metal oxides. Such materials could exhibit enhanced charge transport properties, making them suitable for applications in next-generation solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Self-Assembled Monolayers: The amphiphilic nature that could be induced by further functionalization of the benzo[b]thiophene core might allow for the formation of self-assembled monolayers on various substrates. These organized molecular layers could be used to create surfaces with specific wetting properties, biocompatibility, or electronic characteristics.
Recent advancements in materials science have demonstrated the potential of thiophene-based molecules in creating sophisticated nanomaterials. For instance, gold nanoclusters have been utilized as photocatalysts in complex organic reactions, highlighting the synergy between organic molecules and metallic nanostructures. acs.org The unique electronic signature of this compound could offer new possibilities in this domain.
Table 1: Potential Applications of this compound in Nanoscience
| Application Area | Potential Role of this compound | Expected Benefits |
| Nanoparticle Functionalization | Surface ligand for metallic or semiconductor nanoparticles. | Modulation of electronic and photophysical properties; enhanced stability. |
| Hybrid Semiconductors | Organic component in organic-inorganic hybrid systems. | Improved charge transport; tailored optoelectronic properties. |
| Self-Assembled Monolayers | Building block for creating organized molecular layers. | Creation of functional surfaces with specific properties. |
| Nanosensors | Active material for detecting specific analytes. | High sensitivity and selectivity due to specific binding interactions. |
Understanding the precise three-dimensional structure of this compound and its interactions with biological macromolecules is crucial for its development in fields like medicinal chemistry. Advanced spectroscopic techniques, particularly cryogenic electron microscopy (Cryo-EM), are poised to play a pivotal role in this endeavor.
While traditionally used for large protein complexes, recent breakthroughs have extended the application of Cryo-EM to the structural analysis of smaller protein-ligand complexes, with some studies achieving near-atomic resolution for proteins approaching the theoretical size limit for this technique. biorxiv.orgsciety.orgprereview.org This opens up the exciting possibility of visualizing the binding of small molecules like this compound to their target proteins.
Hypothetical Research Scenario:
If this compound is identified as an inhibitor of a specific enzyme, Cryo-EM could be employed to:
Determine the Binding Pose: Visualize the precise orientation of the compound within the enzyme's active site.
Identify Key Interactions: Elucidate the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The fluorine atom, for instance, could participate in specific halogen bonding interactions.
Understand the Mechanism of Action: Reveal conformational changes in the protein upon ligand binding, providing insights into how the compound exerts its inhibitory effect.
Such detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
Other advanced spectroscopic methods that could be applied include:
2D NMR Spectroscopy: Techniques like NOESY and ROESY can provide information about the through-space proximity of atoms within the molecule and in complex with other molecules.
Fluorine-19 NMR Spectroscopy: This technique is highly sensitive to the local chemical environment of the fluorine atom and can be a powerful tool to probe binding events and conformational changes.
The benzo[b]thiophene scaffold is a well-established privileged structure in medicinal chemistry and is increasingly being explored in the field of agrochemicals. biorxiv.orgresearchgate.netnih.goveurekaselect.com The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of a molecule, making fluorinated heterocycles highly sought-after in the design of new pesticides and herbicides. researchgate.netalfa-chemistry.comnih.govcoherentmarketinsights.com
This compound represents a promising starting point for the synthesis of a new generation of agrochemicals. The core structure can be further functionalized to create a library of derivatives that can be screened for various biological activities.
Potential Agrochemical Applications:
Fungicides: The sulfur-containing thiophene ring is a common feature in many antifungal compounds. The unique electronic properties of the fluorinated benzo[b]thiophene core could lead to novel mechanisms of action against fungal pathogens.
Herbicides: By modifying the substituents on the benzo[b]thiophene ring, it may be possible to design compounds that selectively inhibit key enzymes in weeds, leading to potent and environmentally benign herbicides.
Insecticides: The benzo[b]thiophene scaffold can be elaborated to interact with specific targets in the insect nervous system or other vital physiological processes.
The synthesis of this compound has been reported, providing a practical route to access this key intermediate for further chemical exploration. cryoem-solutions.com The development of efficient and scalable synthetic routes to a variety of derivatives will be crucial for realizing the full potential of this compound in agronomic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-7-methylbenzo[b]thiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of benzo[b]thiophene precursors. For fluorination, electrophilic substitution using fluorinating agents (e.g., Selectfluor) under inert atmospheres is common. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Analytical validation using <sup>1</sup>H/<sup>19</sup>F NMR and GC-MS ensures structural fidelity .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Fluorine substitution induces splitting due to <sup>19</sup>F-<sup>1</sup>H coupling.
- <sup>19</sup>F NMR : A single peak near δ -110 to -120 ppm confirms para-fluorine attachment.
- MS : Molecular ion peak at m/z 180 (C9H7FS) with fragmentation patterns reflecting thiophene ring stability.
- IR : Stretching vibrations for C-F (~1100 cm<sup>-1</sup>) and aromatic C=C (~1600 cm<sup>-1</sup>) .
Q. What are the key reactivity patterns of this compound in electrophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the 3- and 5-positions of the thiophene ring. Methyl groups at the 7-position sterically hinder ortho-substitution. Example: Nitration with HNO3/H2SO4 yields 3-nitro derivatives. Solvent choice (polar aprotic vs. protic) modulates reaction rates and regioselectivity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess electron transfer potential. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like Polo-like kinase 1 (PLK1) in anticancer studies. Parameters include grid box sizing (60×60×60 Å) and Lamarckian genetic algorithms. Validation via RMSD clustering (<2.0 Å) ensures reliability .
Q. What contradictions exist in reported biological activities of benzo[b]thiophene derivatives, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in IC50 values for antitumor activity (e.g., 50 µM vs. 128 µM in Bacillus cereus) may arise from assay conditions (e.g., cell line variability, incubation time). Resolve via:
- Standardized protocols (e.g., MTT assay at 48h, triplicate runs).
- SAR studies to isolate substituent effects (e.g., fluorine vs. methyl groups).
- Comparative metabolomics to identify off-target interactions .
Q. How do steric and electronic effects influence the liquid crystalline properties of this compound-based materials?
- Methodological Answer : Fluorine’s electronegativity enhances dipole-dipole interactions, stabilizing smectic phases. Methyl groups introduce steric bulk, reducing mesophase temperature ranges. Experimental validation via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) correlates structure with transition temperatures (e.g., Cr–SmC at 120°C). Computational modeling (e.g., Maier-Saupe theory) quantifies orientational order parameters .
Q. What advanced spectroscopic techniques (e.g., EPR, UV-vis-NIR) elucidate charge delocalization in thiophene-based radical cations?
- Methodological Answer : Electron Paramagnetic Resonance (EPR) detects hyperfine splitting patterns (e.g., <0.5 mT linewidth) to classify delocalization as Class III (fully delocalized). UV-vis-NIR identifies intervalence charge-transfer bands (λ ~800–1200 nm) in mixed-valence systems. Cross-validation with cyclic voltammetry (E1/2 values) confirms redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
